molecular formula C14H16O5 B14479000 (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid CAS No. 65840-41-7

(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid

Cat. No.: B14479000
CAS No.: 65840-41-7
M. Wt: 264.27 g/mol
InChI Key: LWVLDMUWGLSASG-HWKANZROSA-N
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Description

(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group and a hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid typically involves the use of 3,4-dimethoxybenzaldehyde as a starting material. The synthetic route may include the following steps:

    Aldol Condensation: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate aldol product.

    Dehydration: The aldol product undergoes dehydration to form the enone.

    Oxidation: The enone is then oxidized to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid chain.

    3,4-Dimethoxybenzaldehyde: Contains the same aromatic ring but with an aldehyde group instead of the hexenoic acid chain.

Properties

CAS No.

65840-41-7

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid

InChI

InChI=1S/C14H16O5/c1-18-12-7-4-10(9-13(12)19-2)3-5-11(15)6-8-14(16)17/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)/b5-3+

InChI Key

LWVLDMUWGLSASG-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)CCC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CCC(=O)O)OC

Origin of Product

United States

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